

1-methylcyclohexane-1,4-diol chemical and physical properties

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Compound of Interest

Compound Name: 1-Methylcyclohexane-1,4-diol

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An In-depth Technical Guide to 1-methylcyclohexane-1,4-diol

This document provides a comprehensive overview of the chemical and physical properties of cis- and trans-**1-methylcyclohexane-1,4-diol**, along with detailed experimental protocols for its synthesis and characterization. This guide is intended to serve as a technical resource for professionals in research and development.

Core Chemical and Physical Properties

1-methylcyclohexane-1,4-diol ($C_7H_{14}O_2$) is a saturated cyclic diol that exists as two distinct stereoisomers: cis and trans. The spatial arrangement of the hydroxyl and methyl groups relative to the cyclohexane ring significantly influences their physical properties.^[1] While extensive experimental data is not widely published, the fundamental properties are summarized below.

Table 1: Summary of Chemical and Physical Properties

Property	cis-1-methylcyclohexane-1,4-diol	trans-1-methylcyclohexane-1,4-diol	Reference
CAS Number	124899-25-8	124899-26-9	[1][2]
Molecular Formula	C ₇ H ₁₄ O ₂	C ₇ H ₁₄ O ₂	[2]
Molecular Weight	130.18 g/mol	130.18 g/mol	[1]
IUPAC Name	(1s,4s)-1-methylcyclohexane-1,4-diol	(1r,4r)-1-methylcyclohexane-1,4-diol	
Physical State	White Solid	Data Not Available	[3]
Melting Point	Data Not Available	Data Not Available	
Boiling Point	Data Not Available	Data Not Available	
Solubility	Data Not Available	Data Not Available	
Predicted XLogP3-AA	0.4	0.4	[1]

Spectroscopic Data (Predicted)

Experimental spectra for **1-methylcyclohexane-1,4-diol** are not readily available in the literature. The following tables provide predicted ¹H and ¹³C NMR chemical shifts based on established principles and data from analogous structures like cis- and trans-1,4-cyclohexanediol. Actual experimental values may vary.

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Assignment	Predicted Shift (δ , ppm) - cis Isomer	Predicted Shift (δ , ppm) - trans Isomer	Multiplicity
-CH ₃ (Methyl)	~ 1.20	~ 1.15	Singlet (s)
-CH-OH (Carbinol)	~ 3.80	~ 3.65	Multiplet (m)
-CH ₂ - (Cyclohexane Ring)	1.40 - 1.80	1.30 - 1.90	Multiplet (m)
-OH (Hydroxyl)	Variable, 1.5 - 3.0	Variable, 1.5 - 3.0	Broad (br)

Note: The cis isomer typically exhibits a more downfield carbinol proton shift due to the 1,4-diaxial interaction.

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Assignment	Predicted Shift (δ , ppm) - cis Isomer	Predicted Shift (δ , ppm) - trans Isomer
-CH ₃ (Methyl)	~ 28-30	~ 26-28
-CH-OH (Carbinol)	~ 68-71	~ 66-69
C-OH (Quaternary Carbinol)	~ 70-72	~ 69-71
-CH ₂ - (Cyclohexane Ring)	~ 30-40	~ 32-42

Experimental Protocols

Synthesis of 1-methylcyclohexane-1,4-diol via Reduction

This protocol details the synthesis of a mixture of cis- and trans-**1-methylcyclohexane-1,4-diol** from the corresponding ketone precursor, 4-hydroxy-4-methylcyclohexanone.[\[4\]](#)[\[5\]](#)

Materials:

- 4-hydroxy-4-methylcyclohexanone

- Sodium borohydride (NaBH_4)
- Methanol (MeOH), anhydrous
- Deionized water (H_2O)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- **Dissolution:** In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-hydroxy-4-methylcyclohexanone in 100 mL of anhydrous methanol.
- **Cooling:** Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to 0-5 °C.
- **Reduction:** Slowly add 1.5 g of sodium borohydride to the cooled solution in small portions over 20 minutes. Maintain the temperature below 10 °C. Caution: Hydrogen gas is evolved.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Carefully quench the reaction by slowly adding 20 mL of deionized water.
- **Acidification:** Acidify the mixture to pH ~6 by the dropwise addition of 1 M HCl .
- **Solvent Removal:** Remove the methanol from the mixture using a rotary evaporator.

- **Extraction:** Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude mixture of cis and trans diols can be purified and separated by flash column chromatography on silica gel.

Characterization of 1-methylcyclohexane-1,4-diol

Objective: To confirm the identity and purity of the synthesized product.

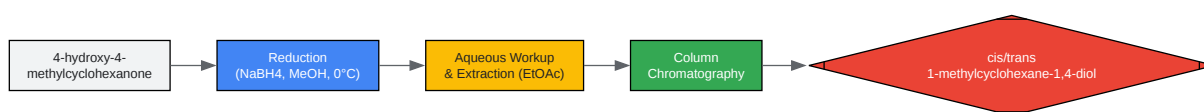
Methods:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - Prepare a sample by dissolving ~15-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl_3) or deuterated acetone ($(\text{CD}_3)_2\text{CO}$).
 - Acquire ^1H NMR and ^{13}C NMR spectra.
 - Confirm the structure by comparing the obtained spectra with the predicted chemical shifts (Tables 2 & 3) and analyzing coupling patterns and integrations.
- **Infrared (IR) Spectroscopy:**
 - Acquire an IR spectrum of the solid product using a KBr pellet or of a thin film on a salt plate.
 - Look for a strong, broad absorption in the $3600\text{-}3200\text{ cm}^{-1}$ region, characteristic of the O-H stretching of the alcohol groups, and C-H stretching absorptions around $2950\text{-}2850\text{ cm}^{-1}$.
- **Mass Spectrometry (MS):**

- Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).
- Confirm the molecular weight by identifying the molecular ion peak (M^+) or related ions (e.g., $[M+H]^+$, $[M+Na]^+$).

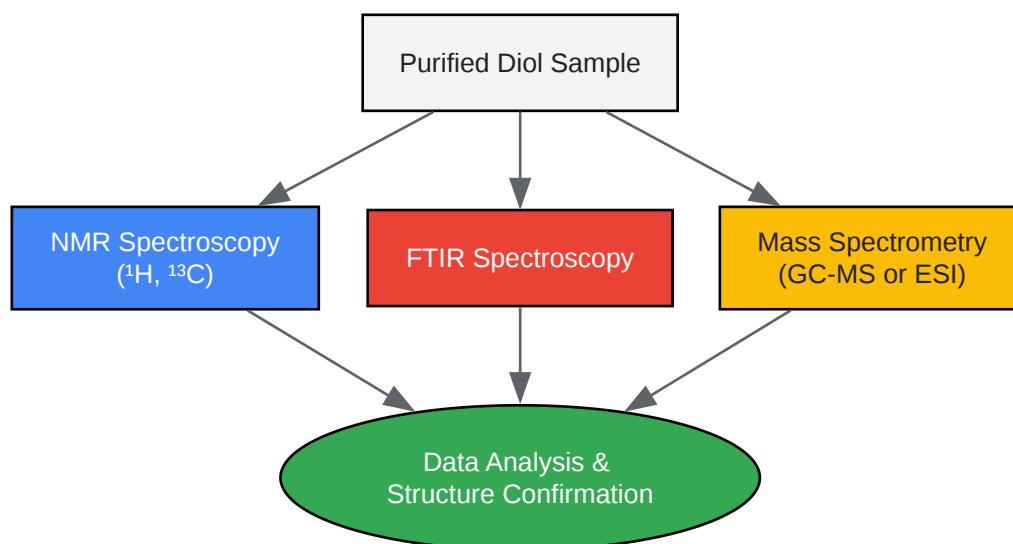
Visualization of Workflows

The following diagrams illustrate the logical workflows for the synthesis and characterization of **1-methylcyclohexane-1,4-diol**.



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Caption: Workflow for the synthesis and purification of **1-methylcyclohexane-1,4-diol**.



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Caption: Workflow for the analytical characterization of **1-methylcyclohexane-1,4-diol**.

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